The synthesis of 1-acetyl-N-(2,1,3-benzothiadiazol-4-yl)azetidine-3-carboxamide typically involves several key steps:
Technical details regarding yields, reaction conditions (temperature, time), and purification methods (such as recrystallization or chromatography) are crucial for optimizing the synthesis process .
The molecular structure of 1-acetyl-N-(2,1,3-benzothiadiazol-4-yl)azetidine-3-carboxamide can be represented by its molecular formula .
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to elucidate its spatial arrangement and confirm its structure .
1-Acetyl-N-(2,1,3-benzothiadiazol-4-yl)azetidine-3-carboxamide can undergo various chemical reactions:
These reactions are essential for exploring the compound's reactivity and potential modifications that could enhance its biological activity .
The mechanism of action for 1-acetyl-N-(2,1,3-benzothiadiazol-4-yl)azetidine-3-carboxamide is likely related to its interaction with specific biological targets, such as enzymes or receptors involved in cellular signaling pathways.
Data supporting these mechanisms can be derived from biochemical assays that measure enzyme activity in the presence of the compound .
Relevant analyses such as melting point determination, spectral analysis (NMR, IR), and elemental analysis are essential for characterizing these properties accurately .
1-Acetyl-N-(2,1,3-benzothiadiazol-4-yl)azetidine-3-carboxamide has potential applications in various scientific fields:
Research continues to explore its full range of biological activities and therapeutic potentials, contributing to advancements in medicinal chemistry and pharmacology .
1-Acetyl-N-(2,1,3-benzothiadiazol-4-yl)azetidine-3-carboxamide represents a structurally sophisticated hybrid molecule within modern medicinal chemistry. It integrates two pharmacologically significant heterocyclic frameworks: the electron-deficient 2,1,3-benzothiadiazole ring and the conformationally constrained azetidine carboxamide unit. This molecular architecture exemplifies contemporary drug design strategies aimed at exploiting synergistic bioactivities derived from distinct heterocyclic components. The compound’s systematic name precisely defines its connectivity: an N-acetylated azetidine core linked via its C3-carboxamide group to the C4-position of the benzothiadiazole system. Such precise structural engineering facilitates targeted interactions with biological macromolecules while modulating physicochemical properties critical for drug-likeness. Its emergence reflects decades of iterative optimization in benzothiadiazole and azetidine chemistry, positioning it as a compelling subject for pharmaceutical investigation within targeted therapeutic applications.
The compound belongs to the N-acylated azetidine-3-carboxamide subclass of benzothiadiazole hybrids, characterized by an amide bond connecting the C4 position of the planar, aromatic benzothiadiazole system to the C3 position of the non-planar, aliphatic azetidine ring. The benzothiadiazole component (empirical formula C₆H₄N₂S) is a bicyclic aromatic system where a benzene ring is fused with a 1,2,3-thiadiazole unit, conferring significant electron-withdrawing properties and planarity. This moiety exhibits a dipole moment of approximately 4.5 Debye due to the polarized C-S and N-N bonds, enhancing its capacity for π-π stacking and dipole-dipole interactions with biological targets [3]. The azetidine ring (C₃H₇N) contributes a strained, four-membered saturated heterocycle with significant ring puckering, introducing three-dimensionality and conformational constraints that enhance target selectivity. A critical structural feature is the N-acetylation of the azetidine nitrogen (forming a tertiary amide), which reduces the basicity of the azetidine nitrogen and enhances metabolic stability by impeding oxidative metabolism [8] [10].
Table 1: Structural and Molecular Features of Representative Benzothiadiazole-Azetidine Carboxamides
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Variations |
---|---|---|---|
N-(2,1,3-Benzothiadiazol-4-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide | C₁₅H₁₂N₆O₂S | 340.36 | Pyrazine carbonyl at azetidine N1 |
N-(2,1,3-Benzothiadiazol-4-yl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide | C₁₇H₁₂F₂N₄O₂S | 374.37 | 3,4-Difluorobenzoyl at azetidine N1 |
1-Acetyl-N-(2,1,3-benzothiadiazol-4-yl)azetidine-3-carboxamide | C₁₂H₁₁N₄O₂S | 275.30 (calculated) | Acetyl group at azetidine N1 |
Azetidine-3-carboxamide hydrochloride (precursor) | C₄H₈N₂O·HCl | 136.58 | Free base form serves as synthetic precursor |
The molecular formula of the acetylated derivative is deduced as C₁₂H₁₁N₄O₂S based on the core azetidine-3-carboxamide scaffold (C₄H₇N₂O) modified by N-acetylation (+C₂H₂O) and linkage to benzothiadiazole (+C₆H₃N₂S -H for bond formation). This yields a calculated molecular weight of 275.30 g/mol. The molecule exhibits moderate polarity due to multiple hydrogen-bond acceptors (carbonyl oxygens, benzothiadiazole nitrogens) and donors (carboxamide N-H), resulting in an estimated topological polar surface area (TPSA) of ≈95 Ų, suggesting potential for moderate membrane permeability [7] [9]. Conformationally, the molecule combines rigidity (from the planar benzothiadiazole) with constrained flexibility (from the puckered azetidine), enabling optimal spatial presentation of pharmacophoric elements. The acetyl group at N1 serves dual roles: sterically shielding the azetidine nitrogen from metabolic degradation and electronically modulating the amide’s reactivity through resonance effects, thereby enhancing plasma stability compared to secondary amides [8] [10]. The benzothiadiazole’s electron-deficient nature confers π-acidic character, facilitating charge-transfer interactions with electron-rich biological targets, particularly in enzymes or receptors involving tyrosine/tryptophan residues [3] [6].
Benzothiadiazole chemistry originated in the late 19th century with Hofmann’s 1887 synthesis of 2-substituted derivatives via condensation of 2-aminothiophenols with aldehydes, nitriles, or carboxylic acids [3]. Early applications focused on industrial uses, particularly as vulcanization accelerators in rubber manufacturing (e.g., 2-mercaptobenzothiazole) and textile dyes exploiting the chromophoric properties. The first significant pharmaceutical application emerged in the 1960s with methabenzthiazuron, a benzothiadiazole-containing herbicide commercialized as Tribunil® for winter corn crops, demonstrating the herbicidal potential of this scaffold [3]. This agrochemical success stimulated medicinal chemistry investigations, revealing intrinsic antimicrobial properties in simple benzothiadiazoles and establishing the scaffold’s biological relevance.
The 1990s marked a transformative period with the approval of riluzole (2-amino-6-trifluoromethoxybenzothiazole) for amyotrophic lateral sclerosis (ALS) by Rhône-Poulenc Rorer (1996). Riluzole’s mechanism—modulating glutamate neurotransmission and inhibiting voltage-gated sodium channels—validated benzothiazoles/benzothiadiazoles as central nervous system (CNS)-active pharmacophores [3]. Concurrently, seminal work by Bradshaw and colleagues on 2-(4-aminophenyl)benzothiazoles (e.g., CJM126) revealed extraordinary antitumor potency (sub-nanomolar IC₅₀ in breast cancer cell lines), acting via cytochrome P450-mediated generation of electrophilic metabolites that covalently modify cellular targets. This discovery positioned benzothiadiazoles as privileged structures in oncology drug discovery due to their unique bioactivation potential [3].
Table 2: Milestones in Benzothiadiazole Medicinal Chemistry Development
Time Period | Key Advancement | Therapeutic Area | Significance |
---|---|---|---|
1887 | Hofmann’s synthesis of 2-substituted benzothiadiazoles | Synthetic Chemistry | Established fundamental synthetic routes to the core scaffold |
1960s-1970s | Development of methabenzthiazuron (Tribunil®) | Agrochemicals | Demonstrated utility in herbicidal applications |
1980s | Antimicrobial benzothiadiazole derivatives | Anti-infectives | Revealed intrinsic antibacterial/antifungal activities |
1990s | Riluzole (Rilutek®) approval for ALS | Neuroscience | Validated benzothiazole/benzothiadiazole scaffolds for CNS targeting |
Late 1990s | Discovery of potent antitumor 2-(4-aminophenyl)benzothiazoles (e.g., CJM126) | Oncology | Unveiled unique bioactivation mechanism and sub-nM cytotoxicity |
2000s-Present | Hybrid systems (e.g., benzothiadiazole-azetidine carboxamides: EVT-2914241, EVT-2867320) | Multitarget Therapeutics | Exploited synergistic pharmacophores for enhanced bioactivity and selectivity |
The evolution toward hybrid systems gained momentum in the 2000s, driven by the need to overcome limitations of monocyclic pharmacophores, such as rapid metabolism and target resistance. Benzothiadiazole’s planar, electron-deficient structure proved ideal for conjugation with saturated nitrogen heterocycles like azetidine, which imparts three-dimensionality and improves solubility. Early hybrids focused on simple carboxamide linkages, exemplified by compounds like N-(2,1,3-benzothiadiazol-4-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide (EVT-2914241, CAS 1448029-02-4) and N-(2,1,3-benzothiadiazol-4-yl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide (EVT-2867320, CAS 1448051-47-5), both investigated for anticancer applications . These hybrids retained benzothiadiazole’s capacity for DNA intercalation or enzyme inhibition while gaining azetidine’s propensity for tubulin binding and apoptosis induction [8]. Molecular docking studies confirmed that such hybrids could simultaneously occupy hydrophobic and hydrophilic pockets in targets like epidermal growth factor receptor (EGFR) or tubulin, leveraging benzothiadiazole’s π-stacking with tyrosine residues and the azetidine carboxamide’s hydrogen bonding with arginine or lysine residues [3] [8].
The specific rationale for developing 1-acetyl-N-(2,1,3-benzothiadiazol-4-yl)azetidine-3-carboxamide stems from optimizing this hybrid pharmacophore: The compact acetyl group (compared to larger aryl carbonyls) reduces steric bulk while maintaining azetidine nitrogen protection, potentially enhancing blood-brain barrier penetration for CNS targets. Additionally, the acetyl’s electron-withdrawing nature slightly increases the carboxamide’s acidity, potentially strengthening hydrogen bonds in biological targets. This compound represents the culmination of benzothiadiazole’s journey from industrial dye component to sophisticated hybrid pharmacophore with tailored bioactivity [3] .
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1